1-Butylpiperazine dihydrobromide
Description
Overview of 1-Butylpiperazine (B1267675) Dihydrobromide as a Model Compound for Academic Inquiry
1-Butylpiperazine dihydrobromide is an N-substituted piperazine (B1678402) that serves as an excellent model compound for academic investigation. It consists of a piperazine ring where one of the nitrogen atoms is substituted with a butyl group. The "dihydrobromide" designation indicates that both nitrogen atoms of the piperazine ring are protonated and form a salt with two bromide anions. This transformation from a basic free amine to a salt significantly alters its physical and chemical properties, making it a subject of interest for studying ionic interactions and their effect on molecular structure and behavior.
The synthesis of this compound is typically achieved by reacting 1-butylpiperazine with hydrobromic acid. This acid-base reaction is a fundamental concept in organic chemistry, and the resulting salt provides a platform to explore concepts such as solubility, crystallinity, and spectroscopic shifts upon protonation.
Table 1: Physicochemical Properties of 1-Butylpiperazine and Related Compounds
| Property | 1-Butylpiperazine | 1-Boc-piperazine | Piperazine |
| Molecular Formula | C8H18N2 | C9H18N2O2 | C4H10N2 |
| Molar Mass ( g/mol ) | 142.25 | 186.25 | 86.14 |
| Appearance | Colorless liquid | White solid | White crystalline solid |
| Melting Point (°C) | - | 44-48 | 106-110 |
| Boiling Point (°C) | 183 | - | 146 |
| Solubility | Soluble in water | - | Soluble in water |
Research Trajectories and Open Questions Pertaining to this compound
The research landscape for this compound is largely uncharted, presenting numerous opportunities for academic exploration. A primary research trajectory would be the detailed characterization of its solid-state structure through single-crystal X-ray diffraction. Such a study would provide precise information on bond lengths, bond angles, and the conformation of the piperazinium ring, as well as insights into the hydrogen bonding network between the piperazinium cations and bromide anions. nih.gov
Another avenue of investigation lies in the exploration of its potential applications in materials science. For instance, the study of its thermal properties could reveal its stability and potential as a component in ionic liquids or phase-change materials. um.edu.my The influence of the butyl group and the bromide counter-ion on the material's properties could be systematically investigated by comparing it to other N-alkylpiperazine hydrohalides.
Open questions that remain to be answered include:
What is the precise crystal structure of this compound?
How do the spectroscopic properties (NMR, IR) of 1-butylpiperazine change upon formation of the dihydrobromide salt?
What are the thermal decomposition pathways of this compound?
Could this compound or its derivatives exhibit interesting properties such as thermochromism, as seen in some other piperazine-based materials?
What are the comparative solution-state dynamics of the mono- and di-protonated forms of 1-butylpiperazine?
Methodological Frameworks for Investigation of Piperazine Salts
The investigation of piperazine salts like this compound employs a range of well-established analytical techniques to elucidate their structure and properties.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the compound. The chemical shifts of the protons and carbons in the piperazine ring and the butyl group are sensitive to the protonation state of the nitrogen atoms. rsc.orgresearchgate.net Comparing the spectra of the free base with the dihydrobromide salt reveals downfield shifts for the protons and carbons adjacent to the positively charged nitrogen atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The N-H stretching vibrations of the protonated amine groups in the salt will appear as broad bands, which are distinct from the vibrations in the free base. researchgate.netresearchgate.net
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Broad signals for N-H protons. Downfield shift of protons on carbons adjacent to nitrogen atoms compared to the free base. Signals corresponding to the butyl group. |
| ¹³C NMR | Downfield shift of carbon signals adjacent to nitrogen atoms upon protonation. Four distinct signals for the butyl group carbons and two for the piperazine ring carbons. |
| FTIR (cm⁻¹) | Broad N-H stretching bands in the region of 2400-3000 cm⁻¹. C-H stretching bands around 2800-3000 cm⁻¹. N-H bending vibrations around 1500-1600 cm⁻¹. |
Crystallographic and Thermal Analysis:
Single-Crystal X-ray Diffraction (SXRD): This is the definitive method for determining the three-dimensional structure of a crystalline solid. nih.govresearchgate.net For this compound, SXRD would reveal the chair conformation of the piperazinium ring, the precise locations of the bromide ions, and the intricate network of hydrogen bonds.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystallinity and phase purity of a powdered sample. frontiersin.org
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability and phase transitions of the compound. um.edu.my TGA would determine the decomposition temperature, while DSC could identify melting points and other phase changes.
Structure
3D Structure of Parent
Properties
CAS No. |
84473-66-5 |
|---|---|
Molecular Formula |
C8H20Br2N2 |
Molecular Weight |
304.07 g/mol |
IUPAC Name |
1-butylpiperazine;dihydrobromide |
InChI |
InChI=1S/C8H18N2.2BrH/c1-2-3-6-10-7-4-9-5-8-10;;/h9H,2-8H2,1H3;2*1H |
InChI Key |
ARUMSSWPTOMPGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCNCC1.Br.Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Butylpiperazine Dihydrobromide and Analogous Structures
Direct Synthesis Routes for 1-Butylpiperazine (B1267675) Dihydrobromide Salt Formation
The formation of 1-butylpiperazine dihydrobromide is achieved by reacting the free base, 1-butylpiperazine, with hydrobromic acid. This acid-base reaction leads to the protonation of the two nitrogen atoms of the piperazine (B1678402) ring, resulting in the formation of the corresponding dihydrobromide salt.
Stoichiometric and Catalytic Approaches to Salt Formation
The formation of this compound is primarily a stoichiometric reaction. Typically, two equivalents of hydrobromic acid (HBr) are reacted with one equivalent of 1-butylpiperazine to ensure the complete protonation of both nitrogen atoms and the formation of the dihydrobromide salt. The reaction is generally carried out in a suitable solvent, such as an alcohol (e.g., isopropanol) or an aqueous solution. nih.govgoogle.com
Reaction Kinetics and Thermodynamic Considerations in Salt Precipitation
The reaction between the basic 1-butylpiperazine and the strong acid hydrobromic acid is typically fast and exothermic. The kinetics of the salt precipitation are influenced by several factors including the concentration of the reactants, the solvent used, and the temperature. mdpi.com The solubility of the resulting salt in the reaction medium is a critical thermodynamic factor that governs its precipitation. mdpi.com The choice of solvent is crucial; a solvent in which the 1-butylpiperazine starting material is soluble but the dihydrobromide salt is poorly soluble will facilitate high recovery of the precipitated product. nih.gov
The process of salt formation can be considered a thermodynamically favorable process, driven by the strong ionic interaction between the piperazinium cation and the bromide anions in the crystal lattice. nih.gov
Optimization of Reaction Conditions for Preparative Yields and Purity
To achieve high yields and purity of this compound, several reaction conditions can be optimized. Key parameters include:
Solvent Selection: The use of alcohols like isopropanol (B130326) or ethanol (B145695) is common. The addition of a co-solvent in which the salt is less soluble, such as ethyl acetate, can be employed to induce precipitation and improve the yield. nih.gov
Temperature Control: The reaction is often performed at room temperature or slightly below to control the exothermic nature of the neutralization and to promote crystallization. Cooling the reaction mixture after the addition of the acid can further enhance the precipitation of the salt. nih.gov
Purification: The crude product obtained after filtration can be purified by recrystallization from a suitable solvent or solvent mixture to remove any unreacted starting materials or by-products. Washing the filtered salt with a cold, non-polar solvent can also help in removing impurities. nih.gov
| Parameter | Condition | Rationale |
| Reactant Ratio | 1-Butylpiperazine : HBr (1:2) | Ensures complete formation of the dihydrobromide salt. |
| Solvent | Isopropanol, Ethanol | Good solubility for the free base and moderate to low for the salt. |
| Temperature | Room temperature or below | Controls exothermicity and promotes crystallization. |
| Purification | Recrystallization | Removes impurities and improves final product purity. |
Table 1: Optimized Reaction Conditions for this compound Synthesis
Scaling-Up Strategies for Laboratory and Industrial Applications
Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. Key strategies include:
Process Safety: The exothermic nature of the salt formation needs to be managed effectively on a larger scale. This can be achieved through controlled addition of the acid, efficient heat exchange systems in the reactor, and careful monitoring of the reaction temperature.
Solvent and Reagent Handling: The choice of solvents and reagents should consider not only the reaction chemistry but also their cost, toxicity, and environmental impact. Efficient solvent recovery and recycling systems are crucial for industrial-scale production.
Equipment: The use of appropriately sized glass-lined or stainless steel reactors is common for large-scale production to handle the corrosive nature of hydrobromic acid. Filtration and drying equipment must also be scaled accordingly.
Process Automation: Implementing automated systems for reagent addition, temperature control, and monitoring can improve consistency, reduce manual labor, and enhance safety.
Precursor Synthesis and Functionalization of the Piperazine Scaffold
Synthesis of N-Butylpiperazine and Other Monosubstituted Piperazine Intermediates
The synthesis of N-butylpiperazine typically involves the direct alkylation of piperazine with a butylating agent, most commonly an n-butyl halide such as n-butyl bromide. researchgate.net However, a significant challenge in this reaction is controlling the degree of alkylation, as the initial product, 1-butylpiperazine, can react further to form the undesired 1,4-dibutylpiperazine. google.com
Several strategies are employed to favor the formation of the monosubstituted product:
Using a Large Excess of Piperazine: By using a significant molar excess of piperazine compared to the alkylating agent, the probability of the alkylating agent reacting with the more abundant piperazine is higher than with the newly formed 1-butylpiperazine. researchgate.net The unreacted piperazine can then be recovered and recycled.
Use of Protecting Groups: A common and effective method involves the use of a protecting group to temporarily block one of the nitrogen atoms of piperazine. nih.govresearchgate.net The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. google.comgoogle.comgoogle.com The synthesis involves reacting piperazine with di-tert-butyl dicarbonate (B1257347) to form N-Boc-piperazine. The free secondary amine of N-Boc-piperazine is then alkylated with n-butyl bromide. Finally, the Boc group is removed under acidic conditions to yield the desired 1-butylpiperazine. google.comresearchgate.net This multi-step approach, while longer, often provides higher yields of the pure monosubstituted product.
Catalytic Approaches: Various catalysts can be employed to promote the N-alkylation of piperazine. These can include transition metal catalysts or phase transfer catalysts, which can help to improve the reaction rate and selectivity under milder conditions. nih.govbeilstein-journals.org
A general procedure for the synthesis of N-butylpiperazine via direct alkylation involves heating piperazine with n-butyl bromide in a suitable solvent, often in the presence of a base to neutralize the hydrobromic acid formed during the reaction. researchgate.net
| Method | Key Features | Advantages | Disadvantages |
| Excess Piperazine | Large molar excess of piperazine to alkylating agent. | Simple, one-step reaction. | Requires efficient separation and recycling of excess piperazine. |
| Protecting Group (Boc) | Multi-step: protection, alkylation, deprotection. | High selectivity for the mono-substituted product. | Longer reaction sequence, additional cost of reagents. |
| Catalytic Alkylation | Use of catalysts to promote the reaction. | Can proceed under milder conditions with improved selectivity. | Catalyst cost and removal can be a factor. |
Table 2: Comparison of Synthetic Routes to N-Butylpiperazine
Selective Functionalization Strategies for Piperazine Nitrogen Atoms
The inherent symmetry of the piperazine ring presents a unique challenge in achieving selective functionalization at one of its two nitrogen atoms. The ability to differentiate between the N1 and N4 positions is crucial for the synthesis of unsymmetrically substituted piperazines, which are often desired in medicinal chemistry to fine-tune pharmacological profiles. encyclopedia.pub
A primary strategy for selective functionalization involves the use of protecting groups. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for one of the piperazine nitrogens. sigmaaldrich.com The introduction of a single Boc group onto the piperazine ring yields N-Boc-piperazine, a versatile intermediate where the two nitrogen atoms are chemically distinct. The remaining unprotected secondary amine can then undergo a variety of chemical transformations, such as alkylation or arylation. Subsequent removal of the Boc group under acidic conditions regenerates the free amine, which can then be further functionalized.
Another approach to achieve selectivity is through the inherent electronic differences between the two nitrogen atoms when one is already substituted. For instance, if one nitrogen is part of an electron-withdrawing system (e.g., an amide or attached to an aryl group), its nucleophilicity is significantly reduced compared to the other nitrogen, allowing for selective reaction at the more nucleophilic site. mdpi.com This electronic differentiation is a key principle in designing synthetic routes to complex piperazine derivatives.
Formation of Complex Heterocyclic Systems Utilizing Piperazine Building Blocks
The piperazine ring is not only a common terminal substituent but also a valuable building block for the construction of more complex heterocyclic systems. Its rigid, chair-like conformation and the presence of two reactive nitrogen atoms make it an ideal scaffold for creating diverse molecular architectures. nih.gov
Piperazine derivatives can be used in cyclization reactions to form fused or bridged bicyclic and polycyclic systems. For example, intramolecular reactions between substituents on the piperazine ring and its nitrogen atoms can lead to the formation of novel heterocyclic frameworks. These complex systems are of significant interest in drug discovery as they allow for the exploration of new chemical space and the development of compounds with unique three-dimensional structures.
The piperazine moiety is a key component in numerous approved drugs, where it often serves as a linker between different pharmacophoric groups or as a core element of the drug's structure. encyclopedia.pubnih.gov Its ability to improve the physicochemical properties of a molecule, such as solubility and bioavailability, further enhances its utility as a building block in medicinal chemistry. nih.gov
Synthetic Routes to Diverse 1-Butylpiperazine Derivatives
The synthesis of 1-butylpiperazine and its derivatives can be achieved through several well-established and modern synthetic methodologies. These routes offer flexibility in introducing a wide range of substituents on the piperazine core, enabling the creation of extensive compound libraries for biological screening.
Alkylation and Arylation Reactions on the Piperazine Nitrogen
Direct N-alkylation is a common method for the synthesis of 1-alkylpiperazines. For the synthesis of 1-butylpiperazine, piperazine can be reacted with a butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane, in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net To favor mono-alkylation, a large excess of piperazine can be used. Alternatively, starting with N-Boc-piperazine allows for the selective alkylation of the unprotected nitrogen, followed by deprotection to yield 1-butylpiperazine. nih.gov
N-arylation of the second nitrogen atom in 1-butylpiperazine can be accomplished through nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides or through metal-catalyzed cross-coupling reactions. nih.govnih.gov
Table 1: Examples of N-Alkylation and N-Arylation of Piperazine Derivatives
| Starting Material | Reagent | Product | Reaction Type |
| Piperazine | 1-Bromobutane | 1-Butylpiperazine | N-Alkylation |
| N-Boc-piperazine | 1-Chlorobutane | 1-Boc-4-butylpiperazine | N-Alkylation |
| 1-Butylpiperazine | 2-Fluoronitrobenzene | 1-Butyl-4-(2-nitrophenyl)piperazine | N-Arylation (SNAr) |
| 1-Butylpiperazine | 1-Bromo-4-chlorobenzene, Pd catalyst | 1-Butyl-4-(4-chlorophenyl)piperazine | N-Arylation (Cross-coupling) |
Palladium-Catalyzed Coupling Reactions for Advanced Derivatives
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including advanced derivatives of 1-butylpiperazine. nih.gov Reactions such as the Buchwald-Hartwig amination allow for the efficient coupling of the secondary amine of 1-butylpiperazine with a wide variety of aryl and heteroaryl halides and triflates. youtube.comyoutube.com
Furthermore, Suzuki, Stille, and Sonogashira coupling reactions can be employed to introduce carbon-carbon bonds. youtube.comresearchgate.net For instance, a 1-butyl-4-bromophenylpiperazine derivative could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group, thereby generating highly functionalized and structurally diverse molecules. researchgate.net These reactions are prized for their functional group tolerance and high yields. acs.org
Table 2: Examples of Palladium-Catalyzed Coupling Reactions for Piperazine Derivatives
| Piperazine Derivative | Coupling Partner | Reaction Type | Catalyst System |
| 1-Butylpiperazine | 1-Bromo-4-methoxybenzene | Buchwald-Hartwig Amination | Pd2(dba)3 / BINAP |
| 1-(4-Bromophenyl)-4-butylpiperazine | Phenylboronic acid | Suzuki Coupling | Pd(PPh3)4 |
| 1-(4-Iodophenyl)-4-butylpiperazine | Phenylacetylene | Sonogashira Coupling | Pd(PPh3)2Cl2 / CuI |
| 1-Boc-4-(4-bromophenyl)piperazine | Tributyl(vinyl)tin | Stille Coupling | Pd(PPh3)4 |
Strategies for Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into piperazine derivatives is of great importance in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological activities. Strategies for the stereoselective synthesis of chiral analogues of 1-butylpiperazine often involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. clockss.orgcrossref.org
One approach is to start with a chiral building block, such as an enantiomerically pure amino acid, to construct the piperazine ring. clockss.org Another common strategy is the use of a chiral auxiliary, which can direct the stereochemical outcome of a reaction and is subsequently removed. For example, a chiral auxiliary attached to one of the piperazine nitrogens can control the facial selectivity of an addition reaction to a prochiral center on a substituent. nih.gov
Asymmetric hydrogenation of a prochiral enamine or imine precursor to a piperazine derivative, using a chiral metal catalyst, is another powerful method for establishing stereocenters with high enantioselectivity. rsc.org Additionally, kinetic resolution of a racemic mixture of a piperazine derivative can be employed to separate the enantiomers. researchgate.net These methods provide access to enantiomerically enriched piperazine-based compounds for biological evaluation.
Advanced Spectroscopic and Structural Characterization of 1 Butylpiperazine Dihydrobromide
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy provides a powerful, non-destructive means to probe the molecular structure of a compound by examining the vibrations of its constituent chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. In the case of 1-butylpiperazine (B1267675) dihydrobromide, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its aliphatic and amine functionalities. The formation of the dihydrobromide salt, where both nitrogen atoms of the piperazine (B1678402) ring are protonated, significantly influences the vibrational spectrum compared to its free base counterpart, 1-butylpiperazine. nih.gov
The protonation of the amine groups leads to the appearance of broad and strong N-H stretching vibrations in the region of 2700-2400 cm⁻¹. These bands are characteristic of secondary ammonium (B1175870) salts. The C-H stretching vibrations of the butyl group and the piperazine ring are expected in the 3000-2800 cm⁻¹ region. Furthermore, N-H bending vibrations are anticipated around 1600-1500 cm⁻¹. The spectrum of the free base, 1-butylpiperazine, shows characteristic peaks for N-H stretching of the secondary amine at approximately 3280 cm⁻¹, which would be absent in the dihydrobromide salt, replaced by the aforementioned broad ammonium bands. nih.gov
Table 1: Predicted FT-IR Spectral Data for 1-Butylpiperazine Dihydrobromide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000-2800 | C-H stretch | Butyl group, Piperazine ring |
| 2700-2400 | N-H stretch | Secondary ammonium (R₂NH₂⁺) |
| 1600-1500 | N-H bend | Secondary ammonium (R₂NH₂⁺) |
| 1470-1430 | C-H bend | CH₂ |
| ~1100 | C-N stretch | Aliphatic amine |
Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting
Strong signals corresponding to the C-C stretching vibrations of the butyl group and the piperazine ring would be prominent. The symmetric C-N stretching vibrations of the piperazine ring are also expected to be Raman active. The formation of the dihydrobromide salt will cause shifts in the positions of these bands compared to the free base due to changes in the electron distribution and molecular symmetry upon protonation. For instance, the Raman spectrum of piperazine itself shows characteristic ring vibrations that would be altered by both N-substitution and protonation. researchgate.net
Table 2: Predicted FT-Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| 2950-2850 | C-H stretch | Butyl group, Piperazine ring |
| 1450-1400 | C-H bend | CH₂ |
| 1100-1000 | C-C stretch | Butyl group |
| 900-800 | C-N stretch (symmetric) | Piperazine ring |
| ~850 | Ring breathing mode | Piperazine ring |
Analysis of Conformational Equilibria via Vibrational Assignments
The piperazine ring typically adopts a chair conformation to minimize steric strain. In this compound, the presence of the butyl substituent and the protonation of both nitrogen atoms influences the conformational equilibrium. The butyl group can exist in either an axial or equatorial position. Generally, for N-alkylpiperazines, the equatorial conformation is favored to reduce steric hindrance. nih.gov
Vibrational spectroscopy can be used to study this conformational isomerism. The vibrational frequencies of certain modes, particularly those involving the piperazine ring and the C-N bond of the butyl substituent, will differ between the equatorial and axial conformers. By analyzing the temperature dependence of the FT-IR or FT-Raman spectra, it is possible to identify the bands corresponding to each conformer and determine their relative populations. nih.gov The protonation in the dihydrobromide salt is expected to lock the piperazine ring in a more rigid chair conformation compared to the free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity of atoms within a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
Proton (¹H) NMR spectroscopy provides detailed information about the different chemical environments of protons in a molecule. For this compound, the ¹H NMR spectrum will show distinct signals for the protons of the butyl group and the piperazine ring.
Due to the protonation of both nitrogen atoms, the protons on the piperazine ring carbons (axial and equatorial) will be diastereotopic and are expected to show complex splitting patterns, likely appearing as broad multiplets. The protons on the nitrogen atoms (N-H) will also give rise to a broad signal, and its chemical shift will be highly dependent on the solvent and concentration. The protons of the butyl group will appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and multiplets for the other two methylene groups. nih.gov
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~0.9 | Triplet | -CH₃ (Butyl) |
| ~1.4 | Multiplet | -CH₂-CH₃ (Butyl) |
| ~1.6 | Multiplet | -CH₂-CH₂-N (Butyl) |
| ~3.0-3.5 | Multiplet | -CH₂-N (Butyl) and Piperazine ring protons |
| Variable (broad) | Singlet | N-H protons |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.
The butyl group will show four distinct signals. The carbons of the piperazine ring, due to the symmetry of the protonated ring, may show fewer signals than the number of carbons, depending on the dynamic processes at play. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms and the protonation state. The carbons closer to the nitrogen atoms will be deshielded and appear at a higher chemical shift. nih.gov
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~13 | -CH₃ (Butyl) |
| ~20 | -CH₂-CH₃ (Butyl) |
| ~28 | -CH₂-CH₂-N (Butyl) |
| ~45-55 | Piperazine ring carbons |
| ~58 | -CH₂-N (Butyl) |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity within a molecule. For this compound, techniques such as COSY, HSQC, and HMBC are invaluable.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. huji.ac.ilqorganica.esslideshare.netoxinst.com In the case of this compound, the COSY spectrum would be expected to show correlations between the protons of the butyl group, as well as between the protons on the piperazine ring. For instance, the protons of the terminal methyl group (CH₃) of the butyl chain would show a correlation to the adjacent methylene (CH₂) protons. Similarly, the protons on adjacent carbons within the piperazine ring would exhibit cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. columbia.edunih.govcolumbia.eduyoutube.com An HSQC spectrum of this compound would display cross-peaks connecting the proton signal of each C-H bond to the corresponding carbon signal. This allows for the definitive assignment of each carbon atom that is bonded to a hydrogen. Due to the symmetry of the piperazine ring, fewer signals than the total number of carbons and protons might be observed.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). columbia.educolumbia.eduyoutube.comyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For this compound, HMBC would show correlations between the protons of the butyl group and the carbons of the piperazine ring, confirming the attachment of the butyl group to the nitrogen atom.
A hypothetical table of expected 2D NMR correlations for the cation of this compound is presented below. The chemical shifts are estimates and would be influenced by solvent and concentration. The protonation of the piperazine nitrogens would lead to a downfield shift of the adjacent proton and carbon signals compared to the free base.
| Proton Signal (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlation (¹³C) | Expected HMBC Correlations (¹³C) |
| Butyl-CH₃ | Butyl-CH₂ (next to CH₃) | C (Butyl-CH₃) | C (Butyl-CH₂), C (piperazine) |
| Butyl-CH₂ (multiple) | Adjacent Butyl-CH₂ protons | C (Butyl-CH₂) | Adjacent C (Butyl-CH₂), C (piperazine) |
| Piperazine-CH₂ (adjacent to N-Butyl) | Adjacent Piperazine-CH₂ protons | C (Piperazine-CH₂) | Other C (Piperazine-CH₂), C (Butyl) |
| Piperazine-CH₂ (distant from N-Butyl) | Adjacent Piperazine-CH₂ protons | C (Piperazine-CH₂) | Other C (Piperazine-CH₂), C (piperazine) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and ionic compounds. researchgate.netscielo.brrsc.orgnih.gov In the positive ion mode, ESI-MS analysis of this compound would be expected to show a prominent peak corresponding to the intact cation, [C₈H₁₉N₂]⁺, which is formed by the loss of the two hydrobromide counterparts. A smaller peak corresponding to the doubly protonated dication, [C₈H₂₀N₂]²⁺, might also be observed.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion) and its fragmentation to produce a spectrum of product ions. researchgate.netnih.govnih.gov This technique provides detailed structural information. For the [C₈H₁₉N₂]⁺ ion of 1-Butylpiperazine, MS/MS would likely reveal characteristic fragmentation patterns of piperazine derivatives. researchgate.net Common fragmentation pathways would involve the cleavage of the butyl group and the fragmentation of the piperazine ring.
A table of potential precursor and product ions in an MS/MS experiment is shown below.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss |
| [C₈H₁₉N₂]⁺ | [C₄H₁₀N]⁺ | C₄H₉N (butylamine) |
| [C₈H₁₉N₂]⁺ | [C₄H₉]⁺ | C₄H₁₀N₂ (piperazine) |
| [C₈H₁₉N₂]⁺ | [C₅H₁₁N₂]⁺ | C₃H₈ (propane) |
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine its elemental composition. cdc.govnih.govnih.govresearchgate.net For this compound, HRMS would be used to confirm the elemental composition of the intact cation and its fragments, providing strong evidence for the compound's identity. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov
X-ray Diffraction Analysis for Crystalline and Solid-State Structures
X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
When a suitable single crystal of this compound can be grown, single crystal X-ray diffraction (SCXRD) can provide an unambiguous determination of its solid-state structure. figshare.comresearchgate.netrigaku.commdpi.commdpi.com This technique yields precise measurements of bond lengths, bond angles, and torsion angles. For this compound, SCXRD would reveal the conformation of the piperazine ring (typically a chair conformation), the conformation of the butyl group, and the relative positions of the dihydrobromide anions in the crystal lattice. The analysis would also detail the hydrogen bonding interactions between the protonated piperazine nitrogens and the bromide anions.
A hypothetical table of selected crystallographic data for this compound is presented below.
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Unit Cell Dimensions | Dependent on crystal packing |
| Bond Length (C-N) | ~1.47-1.49 Å |
| Bond Length (C-C) | ~1.52-1.54 Å |
| Bond Angle (C-N-C) | ~110-112° |
| Hydrogen Bond (N-H···Br) | Present and well-defined |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. When applied to this compound, PXRD would provide insights into its crystal structure and the presence of any polymorphic forms. The diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), serves as a unique fingerprint for the crystalline phase.
Analysis of the PXRD data would involve comparing the experimental pattern with reference patterns from crystallographic databases. The positions and relative intensities of the diffraction peaks are dictated by the arrangement of atoms within the crystal lattice. Should this compound exist in different crystalline forms (polymorphs), each would exhibit a distinct PXRD pattern. Polymorphism is a critical consideration in pharmaceutical and materials science as different polymorphs can have varying physical properties, including solubility, stability, and bioavailability.
A hypothetical PXRD analysis of two polymorphic forms of this compound might yield the data presented in Table 1.
Table 1: Hypothetical PXRD Peak Data for Two Polymorphs of this compound
| 2θ Angle (°) - Polymorph A | Intensity (%) - Polymorph A | 2θ Angle (°) - Polymorph B | Intensity (%) - Polymorph B |
|---|---|---|---|
| 10.2 | 100 | 11.5 | 85 |
| 15.8 | 75 | 16.2 | 100 |
| 20.5 | 90 | 21.0 | 95 |
| 25.1 | 60 | 26.8 | 70 |
Synchrotron-Based X-ray Scattering Techniques (GIWAXS, SAXS, GISAXS) for Microstructure
Synchrotron-based X-ray scattering techniques offer significantly higher flux and brilliance compared to laboratory X-ray sources, enabling more detailed microstructural analysis.
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) would be particularly useful for studying the crystal structure and orientation of thin films of this compound.
Small-Angle X-ray Scattering (SAXS) probes larger-scale structures, from nanometers to micrometers. For this compound, SAXS could reveal information about particle size distribution, porosity, and the presence of any self-assembled structures in solution or in the solid state.
Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) is a surface-sensitive technique that combines the principles of SAXS and grazing-incidence geometry. chemicalbook.com It would be employed to characterize the nanoscale surface structure and morphology of thin films of the compound. chemicalbook.com
Advanced Electron Microscopy and Surface Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of a material. An SEM analysis of this compound would provide high-resolution images of its particle shape, size, and surface texture. This information is valuable for understanding the material's physical properties, such as its flowability and compaction behavior.
Transmission Electron Microscopy (TEM) for Nanoscale Structural Features
Transmission Electron Microscopy (TEM) offers even higher magnification than SEM, allowing for the visualization of nanoscale structural features. With TEM, it would be possible to observe the internal structure of this compound particles, including any crystalline defects, grain boundaries, or amorphous regions.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of this compound would provide a detailed understanding of its surface chemistry. The binding energies of the core-level electrons for carbon, nitrogen, and bromine would be determined and used to confirm the chemical states of these elements in the molecule.
A hypothetical XPS analysis might yield the binding energy data shown in Table 2.
Table 2: Hypothetical XPS Binding Energy Data for this compound
| Element | Core Level | Binding Energy (eV) | Chemical State |
|---|---|---|---|
| C | 1s | 284.8 | C-C, C-H |
| C | 1s | 286.3 | C-N |
| N | 1s | 400.5 | Piperazine N |
| N | 1s | 402.1 | Protonated Piperazine N |
This data would be crucial for confirming the successful synthesis of the dihydrobromide salt and for assessing the surface purity of the material.
Chemical Reactivity and Transformation Studies of 1 Butylpiperazine Dihydrobromide
Nucleophilic Substitution Reactions Involving Bromide Anions
The chemical nature of 1-butylpiperazine (B1267675) dihydrobromide, with its protonated nitrogen atoms, renders the piperazine (B1678402) moiety non-nucleophilic. For the piperazine nitrogens to act as nucleophiles, deprotonation to the free base, 1-butylpiperazine, is a prerequisite. Once in its free base form, 1-butylpiperazine can participate in various nucleophilic substitution reactions.
The secondary amine in 1-butylpiperazine is a potent nucleophile and can react with electrophiles such as alkyl halides. For instance, the reaction with an alkyl halide (R-X) would lead to the formation of a 1-butyl-4-alkylpiperazine derivative. These reactions are fundamental in the synthesis of more complex piperazine-containing molecules. The primary methods for creating N-alkyl analogs of piperazine include nucleophilic substitution on alkyl halides or sulfonates. nih.gov
Piperazine and its derivatives are effective nucleophiles in aromatic substitution reactions, particularly with activated aryl halides. researchgate.net For example, 1-Boc-piperazine, a related compound, undergoes Buchwald-Hartwig amination with various aryl halides. chemicalbook.com Similarly, 1-butylpiperazine would be expected to react with electron-deficient aromatic rings, substituting a leaving group.
It is important to note that in the context of 1-butylpiperazine dihydrobromide, the bromide anions (Br⁻) are potential nucleophiles themselves. However, their nucleophilic attack on the 1-butylpiperazine cation is unlikely under normal conditions. In nucleophilic substitution reactions, the leaving group order for halides is often F > Cl ≈ Br > I in activated aryl substrates, which is a key consideration in synthesis design. nih.gov
Oxidation Pathways of the Piperazine Ring
The piperazine ring is susceptible to oxidation, a process that can be initiated by various oxidizing agents, including radicals like hydroxyl (•OH) and chlorine (•Cl). nih.govnih.gov The oxidation of piperazine can proceed through two main pathways: hydrogen abstraction from a nitrogen atom (N-H) to form an aminyl radical, or from a carbon atom (C-H) to yield an alkyl radical. chemrxiv.org
For 1-butylpiperazine, the presence of the butyl group influences the sites of oxidation. The tertiary amine nitrogen is less prone to direct oxidation than the secondary amine. However, the C-H bonds on the piperazine ring and on the butyl group are all potential sites for hydrogen abstraction.
Studies on piperazine (Pz) have shown that its reaction with •OH radicals is very rapid and predominantly involves abstraction from C-H sites. chemrxiv.org The resulting carbon-centered radical can then react with molecular oxygen (O₂) in the atmosphere. This reaction can lead to the formation of a peroxy radical, which can undergo further transformations to yield products like cyclic imines (e.g., 1,2,3,6-tetrahydropyrazine from piperazine) and cyclic amides. chemrxiv.org In the case of 1-butylpiperazine, analogous oxidized products would be expected.
The reaction of piperazine with chlorine radicals (•Cl) has been shown to exclusively generate N-centered radicals, which can then react with nitrogen oxides (NOx) to form nitrosamines, a class of compounds of significant environmental concern. nih.gov
Table 1: Potential Oxidation Products of 1-Butylpiperazine
| Reactant | Oxidizing Species | Intermediate Radical | Potential Product(s) |
|---|---|---|---|
| 1-Butylpiperazine | •OH | Carbon-centered radical | 1-Butyl-1,2,3,6-tetrahydropyrazine, Oxidized butyl chain derivatives, Ring-opened products |
Reduction Reactions Leading to Piperazine Ring Opening or Alkylation
The synthesis of N-alkylpiperazines, such as 1-butylpiperazine, can be achieved through the reductive amination of piperazine. nih.gov This process involves the reaction of piperazine with a carbonyl compound (in this case, butanal or butyraldehyde) in the presence of a reducing agent.
Conversely, the reduction of the piperazine ring itself is a less common transformation but can lead to ring opening. The catalytic hydrogenation of piperazine derivatives under harsh conditions (high temperature and pressure) can result in the cleavage of the C-N bonds, leading to linear amines. A patented method describes the preparation of N-alkyl-piperazines by reacting an N-substituted diethanolamine (B148213) with ammonia (B1221849) or a primary amine in the presence of hydrogen and a metal-containing catalyst at high pressure and temperature. google.com This process involves reductive steps and cyclization. While not a direct reduction of a pre-formed piperazine ring, it illustrates the types of transformations the precursor structures can undergo.
Cyclization Reactions and Formation of Polycyclic Structures
1-Butylpiperazine can serve as a building block in the synthesis of more complex polycyclic structures. The two nitrogen atoms of the piperazine ring allow for the formation of fused or bridged ring systems. For example, the reaction of a piperazine derivative with a molecule containing two electrophilic centers can lead to the formation of a new ring.
Investigation of Degradation Mechanisms and Stability under Various Chemical Conditions
The stability of piperazine and its derivatives is a critical factor in their application, for instance, in carbon capture technologies or as pharmaceuticals. Degradation can occur through several mechanisms, including thermal degradation and oxidation. utexas.edu
Studies on aqueous piperazine solutions have shown that thermal degradation is first-order in piperazine concentration and is influenced by temperature and the presence of CO₂. utexas.edu The degradation products identified include N-formylpiperazine and N-(2-aminoethyl) piperazine, suggesting that ring-opening and substitution reactions are key degradation pathways. utexas.edu For 1-butylpiperazine, similar degradation patterns would be anticipated, with the butyl group potentially influencing the rate and products of degradation.
The oxidative degradation of piperazine is catalyzed by metal ions, particularly copper (Cu²⁺). utexas.edu The presence of oxygen and metal catalysts can lead to the formation of various oxidation products, including ethylenediamine, carboxylates, and amides. utexas.edu The stability of synthetic piperazines has also been investigated in biological matrices like human blood, where phenyl piperazines were found to be less stable than benzyl (B1604629) piperazines, with significant degradation observed over months of storage, especially at room temperature. nih.gov
Table 2: Factors Affecting the Stability of Piperazine Derivatives
| Condition | Effect on Stability | Reference |
|---|---|---|
| High Temperature | Increases thermal degradation rate | utexas.edu |
| Presence of CO₂ | Can influence degradation pathways | utexas.eduhw.ac.uk |
| Presence of O₂ | Promotes oxidative degradation | utexas.edu |
| Metal Ions (e.g., Cu²⁺) | Catalyze oxidative degradation | utexas.edu |
Reactivity as a Ligand in Coordination Chemistry
The nitrogen atoms in the piperazine ring possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating to metal centers to form metal complexes. 1-Butylpiperazine, in its deprotonated free base form, can act as a ligand. The tertiary nitrogen atom and the secondary nitrogen atom can both participate in coordination, allowing the ligand to bind in a monodentate or bidentate fashion.
Piperazine derivatives are versatile ligands in coordination chemistry, forming complexes with a wide range of transition metals. biointerfaceresearch.com The flexibility of the piperazine ring allows for the formation of various coordination geometries.
1-Butylpiperazine can form coordination complexes with various metal ions. The synthesis of these complexes typically involves reacting the free base of 1-butylpiperazine with a metal salt in a suitable solvent. biointerfaceresearch.com The resulting organometallic species can exhibit diverse structures and properties, depending on the metal ion, the stoichiometry of the reaction, and the presence of other co-ligands.
For example, piperazine-based ligands have been used to synthesize complexes with Co(II), Cd(II), and Ag(I). nih.gov The coordination can lead to the formation of one-dimensional, two-dimensional, or three-dimensional coordination polymers. nih.gov In these structures, the piperazine derivative can bridge between metal centers, creating extended networks. The butyl group in 1-butylpiperazine would add steric bulk and influence the packing of these structures in the solid state.
Table 3: Examples of Metal Complexes with Piperazine-Based Ligands
| Ligand Type | Metal Ion | Resulting Structure Type | Reference |
|---|---|---|---|
| Dipyridyl-piperazine | Co(II), Cd(II) | 2D Network | nih.gov |
| Dipyridyl-piperazine | Ag(I) | 2D and 3D Networks | nih.gov |
Ligand Exchange Reactions and Kinetic Studies of Coordination
While specific research on the ligand exchange reactions and coordination kinetics of this compound is not extensively documented in publicly available literature, the chemical behavior of the 1-butylpiperazine ligand can be inferred from studies on piperazine and its N-substituted derivatives. These studies provide a foundational understanding of the coordination chemistry, including the dynamics of ligand substitution in metal complexes.
The 1-butylpiperazine ligand, derived from the protonated dihydrobromide salt, is expected to coordinate to metal centers primarily through its two nitrogen atoms. The presence of the butyl group on one of the nitrogen atoms introduces steric bulk and alters the electronic properties of the piperazine ring, which in turn can influence the kinetics and thermodynamics of complex formation and ligand exchange reactions.
Principles of Ligand Exchange in 1-Butylpiperazine Complexes
Ligand exchange is a fundamental process in coordination chemistry where a ligand in a complex is replaced by another. libretexts.org For a hypothetical hydrated metal complex containing 1-butylpiperazine, a typical ligand exchange reaction would involve the substitution of water molecules by other ligands. The general principles governing these reactions include the nature of the metal ion, the entering and leaving ligands, and the steric and electronic effects of the ligands already present in the coordination sphere.
In the case of a 1-butylpiperazine complex, the piperazine ring can adopt different conformations, such as the chair or boat form, upon coordination. The more stable chair conformation of the free ligand may convert to the boat conformation to facilitate bidentate chelation to a metal center. nih.gov This conformational flexibility can play a crucial role in the mechanism and rate of ligand exchange reactions.
Kinetic Studies of Related Piperazine Complexes
Kinetic investigations into piperazine-containing complexes offer valuable insights into the potential reaction mechanisms for 1-butylpiperazine analogues. For instance, studies on the substitution reactions of a monoaquamonochloro-(piperazine)palladium(II) complex have been conducted. ias.ac.in These studies often employ techniques like stopped-flow spectrophotometry to monitor the reaction progress as a function of nucleophile concentration and temperature. ias.ac.in
Research on a palladium(II)-piperazine complex with L-methionine revealed a two-step substitution process. ias.ac.in The activation parameters derived from these kinetic studies, such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can suggest the nature of the transition state and point towards either an associative or dissociative mechanism. ias.ac.in An associative mechanism, where the entering ligand binds to the metal center before the leaving group departs, is often suggested for square-planar d8 complexes like those of Palladium(II). ias.ac.in
The following interactive table presents kinetic data for the substitution reaction of a piperazine-containing palladium(II) complex, illustrating the type of information obtained from such studies.
| Reaction Step | Rate Constant (k) at 298 K (s⁻¹) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |
|---|---|---|---|
| Step 1 | Data Not Available | 35.4 ± 1.2 | -98 ± 4 |
| Step 2 | Data Not Available | 42.7 ± 1.5 | -115 ± 5 |
Note: The specific rate constants were not provided in the source, but the activation parameters are indicative of the reaction's energetic profile.
Factors Influencing Ligand Exchange in 1-Butylpiperazine Complexes
Several factors would be expected to influence the kinetics of ligand exchange in complexes of 1-butylpiperazine:
Steric Hindrance: The butyl group on the 1-butylpiperazine ligand would likely introduce significant steric bulk around the metal center. This could hinder the approach of incoming ligands, potentially slowing down the rate of associative ligand exchange reactions.
Electronic Effects: The electron-donating nature of the alkyl butyl group can increase the electron density on the coordinating nitrogen atom. This enhanced basicity might lead to stronger metal-ligand bonds, which could, in turn, affect the rate of dissociative ligand exchange.
Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion are paramount. For example, square-planar complexes of Pd(II) and Pt(II) are known for their distinct ligand substitution kinetics. ias.ac.in
The Entering and Leaving Groups: The nucleophilicity of the entering ligand and the stability of the leaving group are critical determinants of the reaction rate. Stronger nucleophiles will generally substitute weaker ones more readily.
Computational and Theoretical Chemistry Insights into 1 Butylpiperazine Dihydrobromide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic distribution and the three-dimensional arrangement of atoms in a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic energy and wavefunction of the system.
Density Functional Theory (DFT) for Ground State Properties and Conformational Analysis
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 1-Butylpiperazine (B1267675) dihydrobromide, DFT calculations would be instrumental in determining its ground state properties. This includes optimizing the molecular geometry to find the most stable arrangement of atoms, calculating the total energy, and determining the distribution of electron density and the molecular electrostatic potential.
A key application of DFT for this molecule would be conformational analysis. The piperazine (B1678402) ring can adopt several conformations, such as chair, boat, and twist-boat. The butyl group attached to one of the nitrogen atoms and the protonation of both nitrogen atoms in the dihydrobromide salt will influence the relative stability of these conformations. A study on the neutral 1-butylpiperazine (1bpa) utilized DFT with the B3LYP hybrid functional and the 6-31++G(d,p) basis set to investigate its conformational stabilities. researchgate.net Similar calculations for the dihydrobromide salt would reveal the preferred conformation of the piperazinium ring and the orientation of the butyl group, taking into account the steric and electronic effects of the bromide counter-ions.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. While computationally more demanding than DFT, ab initio methods can provide benchmark-quality results for electronic structure. For 1-Butylpiperazine dihydrobromide, high-accuracy ab initio calculations could be used to precisely determine properties such as ionization potentials, electron affinities, and the energies of different electronic states. These calculations would serve to validate the results obtained from more approximate methods like DFT.
Calculation of Vibrational Frequencies and Spectroscopic Parameters
The vibrational modes of a molecule correspond to the periodic motions of its atoms and can be experimentally observed using techniques like infrared (IR) and Raman spectroscopy. Quantum chemical calculations can predict these vibrational frequencies and their intensities. For this compound, a DFT-based frequency calculation would yield a theoretical vibrational spectrum. researchgate.net This calculated spectrum can be used to assign the bands in an experimental spectrum to specific molecular motions, such as the stretching and bending of C-H, C-N, and N-H bonds, as well as the torsional modes of the piperazine ring and the butyl chain. Such an analysis was performed for the neutral 1-butylpiperazine, providing a detailed assignment of its fundamental vibrational modes. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations are excellent for understanding static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes and interactions with the environment.
For this compound, an MD simulation in a solvent, such as water, would reveal its conformational landscape. This would show the transitions between different chair and boat conformations of the piperazine ring and the flexibility of the butyl group. Furthermore, MD simulations are crucial for studying solvation effects. They can model the arrangement of water molecules around the dicationic 1-butylpiperazinium ion and the bromide anions, providing a detailed picture of the hydration shell and the hydrogen bonding network between the compound and the solvent.
Theoretical Prediction of Reaction Pathways and Transition States
Theoretical methods can be employed to predict the likely pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy paths that connect reactants to products. A critical aspect of this is the location of transition states, which are the energy maxima along the reaction coordinate and represent the kinetic barrier to the reaction. For instance, these methods could be used to study the kinetics and thermodynamics of proton exchange reactions or nucleophilic substitution reactions involving the butyl group, although specific studies on this compound are not currently published.
Computational Studies on Intermolecular Interactions and Crystal Packing
In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Computational methods can be used to understand and predict these interactions. For this compound, the crystal packing would be dominated by strong ionic interactions between the dicationic 1-butylpiperazinium and the bromide anions. Hydrogen bonding between the N-H groups of the piperazinium ring and the bromide ions would also be a significant factor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org By identifying the key molecular features, or descriptors, that influence a molecule's activity, QSAR models can be instrumental in the design of new, more potent chemical entities. drugdesign.orgyoutube.com This approach is particularly valuable in drug discovery and development for optimizing lead compounds and predicting the activity of novel molecules prior to their synthesis, thereby saving time and resources. tiu.edu.iq
The fundamental principle of QSAR lies in the hypothesis that the biological effect of a compound is a function of its molecular structure. drugdesign.org The process involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, developing a mathematical model that correlates these descriptors with the observed activity, and validating the model to ensure its predictive power. japsonline.com
The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. These descriptors quantify different aspects of a molecule's physicochemical properties. For piperazine derivatives, a variety of descriptors have been shown to be important in correlating with their biological activities. These can be broadly categorized as follows:
Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial in understanding a molecule's reactivity and its ability to participate in charge-transfer interactions. ucsb.edu
Dipole moment: This describes the polarity of the molecule, which can influence its interaction with polar biological targets. nih.gov
Electronegativity and Electron Density: These descriptors have been shown to influence the anti-tuberculosis activity of certain heterocyclic compounds. nih.gov
Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are critical for its ability to fit into a biological receptor's binding site. Examples include:
Molecular weight and volume: These provide a basic measure of the molecule's size.
Topological Polar Surface Area (PSA): This descriptor is related to the surface area of polar atoms and is important for predicting a molecule's absorption and transport properties. mdpi.com
Hydrophobic Descriptors: These descriptors quantify the water-repelling character of a molecule, which is important for its ability to cross cell membranes and interact with hydrophobic pockets in receptors.
LogP (Octanol-Water Partition Coefficient): This is a classic measure of hydrophobicity.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.
The table below provides examples of molecular descriptors that have been successfully used in QSAR studies of various piperazine derivatives.
| Descriptor Category | Specific Descriptor | Relevance in QSAR Models of Piperazine Derivatives |
| Electronic | HOMO Energy | Influences electron-donating ability and reactivity. nih.gov |
| LUMO Energy | Relates to electron-accepting ability and electrophilicity. mdpi.com | |
| Dipole Moment | Affects interactions with polar environments and binding sites. nih.gov | |
| Steric | Molar Refractivity (MR) | Correlates with molecular volume and polarizability. mdpi.comnih.gov |
| Topological Polar Surface Area (PSA) | Important for membrane permeability and drug transport. mdpi.com | |
| Hydrophobic | LogS (Aqueous Solubility) | Influences bioavailability and distribution. mdpi.com |
| Topological | Jurs Descriptors | Encode information about partial charges and surface area. nih.gov |
Various QSAR methodologies have been applied to study piperazine derivatives, each with its own strengths.
2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule. For instance, a study on aryl alkanol piperazine derivatives with antidepressant activities developed statistically significant 2D-QSAR models using a genetic function approximation. nih.gov The models identified key descriptors influencing 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition. nih.gov
3D-QSAR: This method considers the three-dimensional structure of the molecules and how their properties vary in space. Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique. A study on piperazine derivatives with antihistamine and antibradykinin effects utilized CoMFA to correlate electrostatic and steric fields with their antagonistic activity. koreascience.kr Similarly, a CoMFA model for piperidine (B6355638) and piperazine derivatives as acetylcholinesterase inhibitors showed high predictive power. nih.gov
The statistical robustness of a QSAR model is assessed using various parameters. The table below summarizes key statistical metrics and their typical values from QSAR studies on piperazine derivatives.
| Statistical Parameter | Description | Typical Values in Piperazine QSAR Studies |
| r² (Coefficient of Determination) | Represents the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.8 nih.govnih.gov |
| q² or r²(cv) (Cross-validated r²) | A measure of the model's internal predictive ability, determined by techniques like leave-one-out cross-validation. | > 0.5 nih.govmdpi.com |
| r²(pred) (External validation r²) | Assesses the model's ability to predict the activity of an external test set of compounds. | > 0.6 nih.govnih.gov |
These studies collectively demonstrate that QSAR is a powerful tool for understanding the structure-activity relationships of piperazine-containing compounds. By identifying the crucial molecular descriptors, these models can guide the rational design of new derivatives with enhanced biological activities. For a compound like this compound, a similar QSAR approach could be employed to explore its potential biological activities and to design analogues with optimized properties for specific therapeutic targets.
Analytical Method Development and Validation for 1 Butylpiperazine Dihydrobromide in Research Contexts
Chromatographic Method Development for Purity and Quantitation
Chromatographic techniques are instrumental in separating and quantifying the components of a mixture. For 1-butylpiperazine (B1267675) dihydrobromide, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ion Chromatography (IC) each serve distinct and critical functions.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a primary technique for assessing the purity and quantifying the amount of 1-butylpiperazine dihydrobromide in a sample. The development of a robust HPLC method is a meticulous process involving the optimization of several parameters to achieve accurate and reliable results.
A typical HPLC method for a piperazine (B1678402) derivative might involve a C18 column and a mobile phase consisting of an aqueous component with a pH modifier and an organic solvent like acetonitrile (B52724) or methanol. semanticscholar.org The detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Mobile Phase Composition: The ratio of the aqueous to organic components of the mobile phase is critical for achieving optimal separation. A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate the main compound from its impurities. For instance, a linear gradient might start with a higher percentage of the aqueous phase and gradually increase the organic phase concentration. semanticscholar.org
Column Selection: The choice of the stationary phase is paramount. A C18 column is a common starting point for many related compounds due to its versatility in separating compounds of moderate polarity.
Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are adjusted to optimize peak shape and resolution. A typical flow rate might be around 1.0 mL/min. semanticscholar.org
Table 1: Illustrative HPLC Method Parameters for Piperazine Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
This table represents a hypothetical set of starting conditions for method development and would require optimization for this compound specifically.
Gas Chromatography (GC) for Volatile Impurity Profiling
Gas Chromatography is particularly useful for identifying and quantifying volatile impurities that may be present in the this compound sample. These impurities could originate from the synthesis process, such as residual solvents or starting materials.
The choice of column is critical in GC. For piperazine and its derivatives, a DB-17 column, which is a (50%-Phenyl)-methylpolysiloxane phase, has been shown to provide good separation and peak shapes. tsijournals.com A flame ionization detector (FID) is commonly used for its sensitivity to a wide range of organic compounds. tsijournals.com
Method development in GC involves optimizing the temperature program of the oven, the injector and detector temperatures, and the carrier gas flow rate. A split injection is often used to introduce a small, precise amount of the sample onto the column. tsijournals.com
Table 2: Example GC Conditions for Piperazine Analysis
| Parameter | Condition |
| Column | DB-17, 30 m x 0.53 mm, 1.0 µm film thickness |
| Carrier Gas | Helium at 2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 260 °C (FID) |
| Oven Program | 150°C for 10 min, then ramp to 260°C at 35°C/min, hold for 2 min |
| Injection Mode | Split (1:5 ratio) |
| Injection Volume | 1.0 µL |
These conditions are based on methods for related piperazine compounds and would serve as a starting point for the analysis of this compound. tsijournals.com
Ion Chromatography for Halide Counterion Analysis
Since the compound is a dihydrobromide salt, it is essential to confirm the identity and quantify the bromide counterion. Ion Chromatography (IC) is the ideal technique for this purpose, offering speed and accuracy for halide analysis. thermofisher.com
In a typical IC method, an aqueous solution of the sample is injected into the system. The separation of anions is achieved on a specialized ion-exchange column. A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the signal of the analyte ions. thermofisher.com Conductivity detection is the standard for this type of analysis.
Spectroscopic Analytical Methodologies
Spectroscopic methods provide valuable information about the concentration and chemical structure of a compound.
UV-Visible Spectrophotometry for Concentration Determination
UV-Visible spectrophotometry is a straightforward and widely used technique for determining the concentration of a substance in solution. upi.edu This method is based on the principle that a compound absorbs light at specific wavelengths. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. upi.eduresearchgate.net
The absorption of UV or visible light by a molecule is due to the presence of chromophores and auxochromes in its structure. eopcw.com The Lambert-Beer law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu For optimal results, absorbance values should fall within the linear range of the instrument, typically between 0.3 and 2.5. upi.edu
Method Validation Parameters in Academic Research
For analytical methods to be considered reliable and suitable for their intended purpose, they must be validated. researchgate.nettbzmed.ac.ir Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. wjarr.comresearchgate.net In an academic research context, the key validation parameters include:
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Evaluation of Selectivity and Specificity
The selectivity and specificity of an analytical method are crucial to ensure that the signal measured is solely from the analyte of interest, this compound, without interference from other components in the sample matrix. In the context of research, this matrix could include precursors, degradation products, or other reagents.
To evaluate selectivity, a common approach involves analyzing blank samples (matrices without the analyte) and comparing them to samples spiked with this compound. The absence of any significant peaks at the retention time of the analyte in the blank samples indicates the method's specificity. For instance, in high-performance liquid chromatography (HPLC) methods, the peak purity of this compound can be assessed using a photodiode array (PDA) detector. This detector scans across the entire UV-visible spectrum of the peak, and if the spectrum is consistent throughout, it suggests the peak is pure and not co-eluting with any impurities.
Assessment of Linearity and Working Range
Linearity demonstrates the direct proportionality between the concentration of this compound and the analytical signal. The working range is the interval over which the method is linear, accurate, and precise.
To determine linearity, a series of calibration standards of this compound at different concentrations are prepared and analyzed. The resulting signals are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r) and the coefficient of determination (r²) are calculated to assess the quality of the linear fit. A value of r² close to 1.000 indicates a strong linear relationship. The working range is then established based on the concentrations that fall within this linear curve and meet the criteria for accuracy and precision.
Table 1: Example of Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 15023 |
| 25 | 37558 |
| 50 | 75112 |
| 75 | 112650 |
| 100 | 150198 |
| Linear Regression | |
| Slope | 1501.5 |
| Intercept | 10.8 |
| Correlation Coefficient (r) | 0.9999 |
| Coefficient of Determination (r²) | 0.9998 |
Determination of Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are critical for the reliability of an analytical method for this compound.
Accuracy is typically evaluated by performing recovery studies. This involves spiking a blank matrix with a known amount of this compound at different concentration levels (e.g., low, medium, and high) within the working range. The percentage recovery is then calculated.
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is determined by analyzing multiple replicates of a sample on the same day, under the same operating conditions. Intermediate precision is evaluated by repeating the analysis on different days, with different analysts, or on different equipment. The precision is usually expressed as the relative standard deviation (RSD) of the measurements.
Table 2: Example of Accuracy and Precision Data for this compound
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| Low | 20 | 19.8 | 99.0 | 1.2 | 1.8 |
| Medium | 60 | 60.5 | 100.8 | 0.9 | 1.5 |
| High | 100 | 99.2 | 99.2 | 0.7 | 1.3 |
Establishment of Detection and Quantitation Limits
The limit of detection (LOD) is the lowest concentration of this compound that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. The limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable levels of accuracy and precision.
Several methods can be used to determine the LOD and LOQ, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. For the signal-to-noise ratio method, the LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1. When using the calibration curve method, the LOD and LOQ are calculated using the following formulas:
LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the mean of the slopes of the calibration curves.
Robustness Testing and System Suitability
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. For an HPLC method for this compound, parameters that might be varied include the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. The effect of these variations on the analytical results, such as peak area and retention time, is then assessed.
System suitability testing is an integral part of the analytical method and is performed before and during the analysis of samples. It ensures that the analytical system is performing correctly. System suitability parameters for an HPLC method typically include theoretical plates, tailing factor, and the reproducibility of replicate injections of a standard solution. These parameters must fall within predefined limits to ensure the validity of the analytical results.
Q & A
Q. What are the recommended synthetic routes for 1-butylpiperazine dihydrobromide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of piperazine with 1-bromobutane, followed by dihydrobromide salt formation. Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve alkylation efficiency .
- Stoichiometry : A 1:2 molar ratio of piperazine to 1-bromobutane minimizes side products like dialkylated derivatives.
- Acidification : Controlled addition of HBr in ethanol ensures crystallization of the dihydrobromide salt. Purity ≥95% is achievable via recrystallization from hot ethanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Confirm the absence of unreacted piperazine (δ 2.5–3.0 ppm for piperazine protons) and verify butyl chain integration .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 187.1 for the free base and confirm bromide adducts .
- Elemental Analysis : Match experimental C, H, N, and Br percentages to theoretical values (e.g., Br content ~41.7% for dihydrobromide) .
Q. What are the solubility and stability profiles of this compound in common laboratory solvents?
- Methodological Answer :
- Solubility : Highly soluble in water (>100 mg/mL), moderately soluble in methanol (~50 mg/mL), and insoluble in non-polar solvents (e.g., hexane). Prepare stock solutions in deionized water for biological assays .
- Stability : Store at 2–8°C in airtight, light-protected containers. Degradation (≤5% over 12 months) is monitored via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How does this compound interact with sigma-1 receptors (Sig1R), and what experimental models validate its mechanism of action?
- Methodological Answer :
- Binding Assays : Radioligand competition studies (e.g., using [³H]-(+)-pentazocine) show IC₅₀ values in the micromolar range, suggesting moderate Sig1R affinity. Use HEK293 cells overexpressing human Sig1R for specificity .
- Functional Studies : Calcium imaging in endothelial cells (e.g., SVECs) reveals inhibition of TRPC channels independent of Sig1R, requiring validation via siRNA knockdown .
- Data Interpretation : Cross-reference results with structural analogs (e.g., BD1063) to distinguish receptor-dependent vs. off-target effects .
Q. What strategies resolve contradictions in reported biological activities of 1-butylpiperazine derivatives across studies?
- Methodological Answer :
- Source Validation : Confirm compound identity via CAS registry (e.g., CAS 38869-37-3) and batch-specific COA to rule out impurities .
- Assay Standardization : Replicate conflicting studies under identical conditions (e.g., pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in microbial strains or broth microdilution protocols .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to compare EC₅₀/IC₅₀ values and identify outliers .
Q. How can researchers design dose-response experiments to evaluate the neuropharmacological effects of this compound?
- Methodological Answer :
- In Vitro Models : Primary neuronal cultures or SH-SY5Y cells treated with 1–100 µM compound, measuring cAMP/PKA signaling via ELISA .
- In Vivo Models : Administer 10–50 mg/kg intraperitoneally in rodents; assess locomotor activity (open-field test) and cognitive function (Morris water maze) .
- Data Normalization : Express results as % baseline activity relative to vehicle controls, using one-way ANOVA with post-hoc Tukey tests .
Q. What analytical methods are recommended for detecting degradation products in long-term stability studies?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor for debromination products (e.g., 1-butylpiperazine) at m/z 171.1 .
- Forced Degradation : Expose samples to heat (60°C), light (1.2 million lux-hours), and acidic/alkaline conditions to identify labile functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
